4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions
Formation of the Pyrrolo[3,4-c]pyrazol Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using a butoxyphenyl halide and a suitable base.
Attachment of the Hydroxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenyl boronic acid or halide.
Addition of the Hydroxypropyl Group: This can be done through an alkylation reaction using a hydroxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), CuI (Copper(I) iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular signaling pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
Compared to similar compounds, 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one features a butoxy group, which may enhance its lipophilicity and ability to interact with hydrophobic regions of molecular targets
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-2-3-15-31-17-11-9-16(10-12-17)23-20-21(18-7-4-5-8-19(18)29)25-26-22(20)24(30)27(23)13-6-14-28/h4-5,7-12,23,28-29H,2-3,6,13-15H2,1H3,(H,25,26) |
InChI Key |
GEVQOLLITDBYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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